(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance. The preparation of this compound may also involve the use of boronic esters and palladium catalysts . Industrial production methods would likely scale up these reactions, optimizing for yield and purity.
Chemical Reactions Analysis
(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor.
Medicine: Its unique structure could make it a candidate for drug development.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to (5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE include:
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: This compound shares a similar dichlorobenzyl group.
7-(2,4-Dichloro-benzyloxy)-5-hydroxy-2-phenyl-chromen-4-one: This compound also contains a dichlorobenzyl group and is used in early discovery research. The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrimidine core, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H18Cl2N2O4 |
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Molecular Weight |
481.3g/mol |
IUPAC Name |
(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H18Cl2N2O4/c1-15-2-8-19(9-3-15)29-24(31)21(23(30)28-25(29)32)12-16-4-10-20(11-5-16)33-14-17-6-7-18(26)13-22(17)27/h2-13H,14H2,1H3,(H,28,30,32)/b21-12+ |
InChI Key |
CYMYPNYQIDXAOE-CIAFOILYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)NC2=O |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)NC2=O |
Origin of Product |
United States |
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